molecular formula C17H22N4O2 B2871181 (1,3-dimethyl-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1171947-06-0

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2871181
CAS No.: 1171947-06-0
M. Wt: 314.389
InChI Key: UWSQSSOSXOWBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: is a complex organic compound that features a pyrazole ring substituted with methyl groups and a piperazine ring linked to a methoxyphenyl group

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s unique structure, including its pyrazole and piperazine rings and methoxyphenyl group .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is plausible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Future studies could investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Future studies could investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Future studies could investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route is the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with 4-(4-methoxyphenyl)piperazine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors and automated systems to maintain precise reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.

  • Reduction: : The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 4-(4-hydroxyphenyl)piperazine .

  • Reduction: : Formation of 1,3-dimethyl-1H-pyrazol-4-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanol .

  • Substitution: : Formation of various substituted piperazine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.

  • Industry: : Potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as benzimidazole-piperazine derivatives and indole derivatives . These compounds share some structural similarities but differ in their functional groups and biological activities.

Similar Compounds

  • Benzimidazole-piperazine derivatives: : Often studied for their anticancer properties.

  • Indole derivatives: : Known for their diverse biological activities, including antiviral and anti-inflammatory effects.

Properties

IUPAC Name

(1,3-dimethylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-13-16(12-19(2)18-13)17(22)21-10-8-20(9-11-21)14-4-6-15(23-3)7-5-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSQSSOSXOWBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.